molecular formula C21H24N2O3 B1680995 1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione CAS No. 195720-26-4

1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione

Cat. No. B1680995
M. Wt: 352.4 g/mol
InChI Key: BEMROAADXJFLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06274732B1

Procedure details

480 mg of 60% sodium hydride (12.0 mmol) was slowly added to 2.83 g of 5-ethyl-6-(α-cyano-3,5-dimethylbenzyl)-2,4-pyrimidinedione (10.0 mmol) dissolved in 50 ml of dimethyl formamide, and the mixture was stirred at room temperature for one hour. Then, to the resulting solution, 5.07 g of (cyclopent-3-en-1-yl)methyl para-toluenesulfonate (20.0 mmol) was added and stirred with injecting oxygen at 50˜60° C. for 48 hours. After cooling, 200 ml of distilled water was added to the resulting product, and extracted with 200 ml of ethyl acetate (2 ×). The obtained extract was dried with anhydrous magnesium sulfate and concentrated under the reduced pressure. Then, the concentrated residue was separated and purified with column chromatography (hexane:ethyl acetate=2:1) to obtain 2.52 g of the titled compound as a white solid.
Quantity
480 mg
Type
reactant
Reaction Step One
Name
5-ethyl-6-(α-cyano-3,5-dimethylbenzyl)-2,4-pyrimidinedione
Quantity
2.83 g
Type
reactant
Reaction Step One
Name
(cyclopent-3-en-1-yl)methyl para-toluenesulfonate
Quantity
5.07 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
71.6%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([C:5]1[C:6](=[O:23])[NH:7][C:8](=[O:22])[NH:9][C:10]=1[CH:11](C#N)[C:12]1[CH:17]=[C:16]([CH3:18])[CH:15]=[C:14]([CH3:19])[CH:13]=1)[CH3:4].C1(C)C=CC(S(O[CH2:34][CH:35]2[CH2:39][CH:38]=[CH:37][CH2:36]2)(=O)=O)=CC=1.[O:41]=O>CN(C)C=O.O>[CH:35]1([CH2:34][N:9]2[C:10]([C:11](=[O:41])[C:12]3[CH:13]=[C:14]([CH3:19])[CH:15]=[C:16]([CH3:18])[CH:17]=3)=[C:5]([CH2:3][CH3:4])[C:6](=[O:23])[NH:7][C:8]2=[O:22])[CH2:39][CH:38]=[CH:37][CH2:36]1 |f:0.1|

Inputs

Step One
Name
Quantity
480 mg
Type
reactant
Smiles
[H-].[Na+]
Name
5-ethyl-6-(α-cyano-3,5-dimethylbenzyl)-2,4-pyrimidinedione
Quantity
2.83 g
Type
reactant
Smiles
C(C)C=1C(NC(NC1C(C1=CC(=CC(=C1)C)C)C#N)=O)=O
Step Two
Name
(cyclopent-3-en-1-yl)methyl para-toluenesulfonate
Quantity
5.07 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCC1CC=CC1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 ml of ethyl acetate (2 ×)
EXTRACTION
Type
EXTRACTION
Details
The obtained extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
Then, the concentrated residue was separated
CUSTOM
Type
CUSTOM
Details
purified with column chromatography (hexane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC=CC1)CN1C(NC(C(=C1C(C1=CC(=CC(=C1)C)C)=O)CC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.52 g
YIELD: PERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.